molecular formula C3HClN2OS B560741 1,3,4-Thiadiazole-2-carbonyl chloride CAS No. 104473-08-7

1,3,4-Thiadiazole-2-carbonyl chloride

Cat. No.: B560741
CAS No.: 104473-08-7
M. Wt: 148.564
InChI Key: SQLQVCRGURGBNE-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-carbonyl chloride is a compound with the molecular formula C3HClN2OS . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

1,3,4-Thiadiazole derivatives are synthesized by cyclization of a group of various benzaldehydes with thiosemicarbazide in the presence of various reagents like FeCl3, HCHO by losing a molecule of water . The synthesis techniques for 1,3,4-thiadiazole derivatives focus on cyclization, condensation reactions, and functional group transformations .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The 1,3,4-thiadiazole ring exhibits a wide spectrum of pharmacological activities such as anti-inflammatory, antimicrobial, antiepileptic, antineoplastic, analgesic, antiviral .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 148.57 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Anticancer Agents : Several novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds have shown promising results against liver carcinoma cell lines (Gomha et al., 2017).

  • Structural Characterization and Molecular Docking : A study focused on the synthesis and characterization of compounds containing 2-amino-1,3,4-thiadiazole, comparing experimental results with theoretical ones, including molecular docking studies to assess potential biological interactions (Er et al., 2016).

  • Organic Photo-Stabilizers for Poly (vinyl chloride) : Research has been conducted on the use of 1,3,4-thiadiazole derivatives derived from Gallic acid as additives for the photo-stabilization of poly (vinyl chloride), demonstrating their effectiveness in this application (Tomi et al., 2017).

  • Synthesis of Ligands : Novel ligands incorporating two or three 1,3,4-thiadiazole units have been prepared, showcasing the versatility of this compound in ligand formation (Molina et al., 1993).

  • Corrosion Inhibitors : 1,3,4-thiadiazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions, highlighting their potential in industrial applications (Bentiss et al., 2007).

  • Inhibitors of Carbonic Anhydrase Isoenzymes : Novel inhibitors based on 1,3,4-thiadiazole derivatives have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes, indicating their potential in medicinal chemistry (Kasımoğulları et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research is expected to focus on the design and development of novel compounds with antimicrobial activity . This includes the synthesis of different derivatives of 1,3,4-Thiadiazole .

Properties

IUPAC Name

1,3,4-thiadiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2OS/c4-2(7)3-6-5-1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLQVCRGURGBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664486
Record name 1,3,4-Thiadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104473-08-7
Record name 1,3,4-Thiadiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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